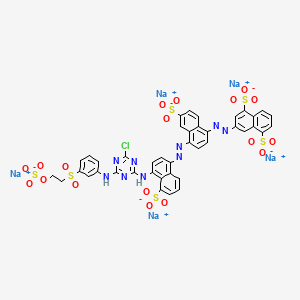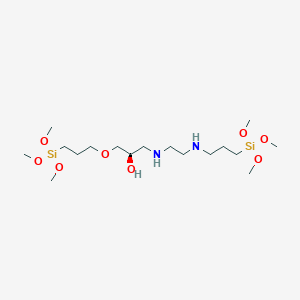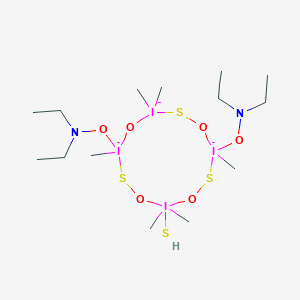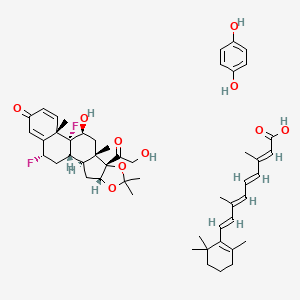
Triluma
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Triluma is a topical cream used primarily for the treatment of moderate to severe melasma on the face. It is a combination of three active ingredients: fluocinolone acetonide, hydroquinone, and tretinoin. Fluocinolone acetonide is a corticosteroid that reduces inflammation, hydroquinone is a melanin synthesis inhibitor that lightens the skin, and tretinoin is a retinoid that promotes skin cell turnover .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Fluocinolone Acetonide: This compound is synthesized through the fluorination of prednisolone.
Hydroquinone: Hydroquinone is prepared by the reduction of p-benzoquinone using sodium bisulfite.
Tretinoin: Tretinoin is synthesized from the oxidation of retinene to form all-trans-retinoic acid.
Industrial Production Methods
The industrial production of this compound involves the combination of the three active ingredients in a hydrophilic cream base. The cream base typically contains excipients such as butylated hydroxytoluene, cetyl alcohol, citric acid, glycerin, glyceryl stearate, magnesium aluminum silicate, methyl gluceth-10, methylparaben, PEG-100 stearate, propylparaben, purified water, sodium metabisulfite, stearic acid, and stearyl alcohol .
Analyse Des Réactions Chimiques
Types of Reactions
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Aqueous medium, organic solvents such as ethanol or acetone.
Major Products
Benzoquinone: Formed from the oxidation of hydroquinone.
Retinol: Formed from the reduction of tretinoin.
Applications De Recherche Scientifique
Triluma has several scientific research applications, particularly in the fields of dermatology and cosmetic science. It is used in the treatment of melasma, a condition characterized by dark, discolored patches on the skin. The combination of fluocinolone acetonide, hydroquinone, and tretinoin works synergistically to reduce pigmentation and improve skin appearance .
In addition to its dermatological applications, this compound is also studied for its potential use in treating other hyperpigmentation disorders and inflammatory skin conditions. Research is ongoing to explore its efficacy in combination with other treatments such as laser therapy and chemical peels .
Mécanisme D'action
The mechanism of action of Triluma involves the combined effects of its three active ingredients:
Comparaison Avec Des Composés Similaires
Triluma is unique due to its combination of three active ingredients, each targeting different aspects of melasma. Similar compounds include:
Hydroquinone Monotherapy: Used for skin lightening but lacks the anti-inflammatory and cell turnover benefits of this compound.
Tretinoin Monotherapy: Promotes skin cell turnover but does not address inflammation or melanin synthesis.
Fluocinolone Acetonide Monotherapy: Reduces inflammation but does not affect melanin synthesis or skin cell turnover.
This compound’s combination therapy provides a more comprehensive approach to treating melasma compared to monotherapies .
Propriétés
Formule moléculaire |
C50H64F2O10 |
|---|---|
Poids moléculaire |
863.0 g/mol |
Nom IUPAC |
benzene-1,4-diol;(1S,2S,4R,8S,9S,11S,12R,13S,19S)-12,19-difluoro-11-hydroxy-8-(2-hydroxyacetyl)-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one;(2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoic acid |
InChI |
InChI=1S/C24H30F2O6.C20H28O2.C6H6O2/c1-20(2)31-19-9-13-14-8-16(25)15-7-12(28)5-6-21(15,3)23(14,26)17(29)10-22(13,4)24(19,32-20)18(30)11-27;1-15(8-6-9-16(2)14-19(21)22)11-12-18-17(3)10-7-13-20(18,4)5;7-5-1-2-6(8)4-3-5/h5-7,13-14,16-17,19,27,29H,8-11H2,1-4H3;6,8-9,11-12,14H,7,10,13H2,1-5H3,(H,21,22);1-4,7-8H/b;9-6+,12-11+,15-8+,16-14+;/t13-,14-,16-,17-,19+,21-,22-,23-,24+;;/m0../s1 |
Clé InChI |
ATTPXNCCXYEULE-JOBJWGHLSA-N |
SMILES isomérique |
CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(=C/C(=O)O)/C)/C.C[C@]12C[C@@H]([C@]3([C@H]([C@@H]1C[C@@H]4[C@]2(OC(O4)(C)C)C(=O)CO)C[C@@H](C5=CC(=O)C=C[C@@]53C)F)F)O.C1=CC(=CC=C1O)O |
SMILES canonique |
CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC(=O)O)C)C.CC1(OC2CC3C4CC(C5=CC(=O)C=CC5(C4(C(CC3(C2(O1)C(=O)CO)C)O)F)C)F)C.C1=CC(=CC=C1O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


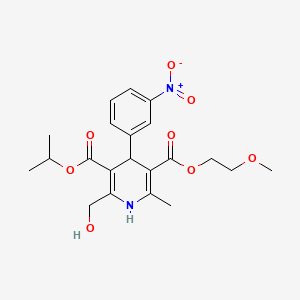
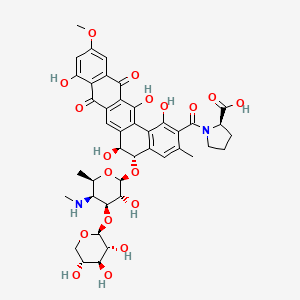
![4-methylbenzenesulfonate;1-methyl-2-[(E)-2-(2-methyl-1H-indol-3-yl)prop-1-enyl]benzo[e][1,3]benzothiazol-1-ium](/img/structure/B12768545.png)
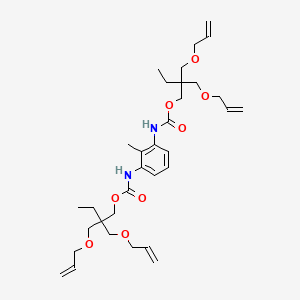
![(2S)-1-[(2S)-2-[[(1R)-1-carboxy-3-phenylpropyl]amino]propanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B12768555.png)
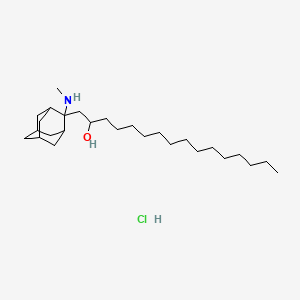

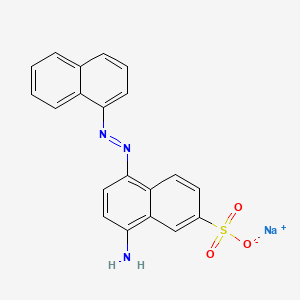
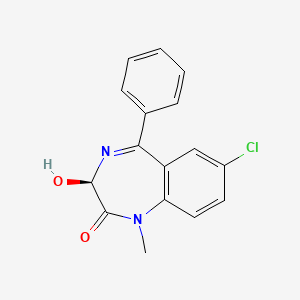

![[(3S,3aR,6S,6aS)-3-[6-(dimethylamino)purin-9-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate](/img/structure/B12768573.png)
